molecular formula C16H19BrN2O3 B13825947 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile

2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile

Cat. No.: B13825947
M. Wt: 367.24 g/mol
InChI Key: YOHQDSDVEUJYIW-QBFSEMIESA-N
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Description

2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile is an organic compound that features a brominated benzyl group, two methoxy groups, a morpholine ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of 4,5-dimethoxybenzyl alcohol to obtain 3-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with morpholine and acrylonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction of the acrylonitrile group could produce an amine.

Scientific Research Applications

2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group and the morpholine ring are key functional groups that facilitate binding to these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4,5-dimethoxybenzyl)cyclohexanone
  • N-(3-Bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
  • (3-Bromo-4,5-dimethoxybenzyl)(2-furylmethyl)amine

Uniqueness

Compared to similar compounds, 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile stands out due to the presence of the acrylonitrile moiety and the morpholine ring.

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

(Z)-2-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C16H19BrN2O3/c1-20-15-9-12(8-14(17)16(15)21-2)7-13(10-18)11-19-3-5-22-6-4-19/h8-9,11H,3-7H2,1-2H3/b13-11-

InChI Key

YOHQDSDVEUJYIW-QBFSEMIESA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)C/C(=C/N2CCOCC2)/C#N)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=CN2CCOCC2)C#N)Br)OC

Origin of Product

United States

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